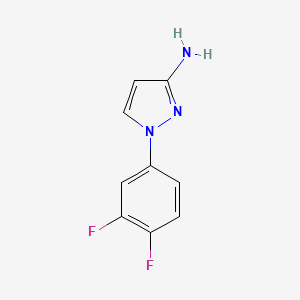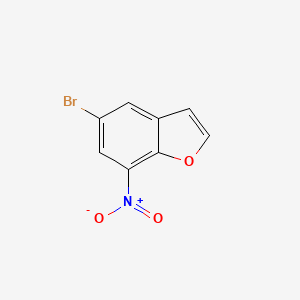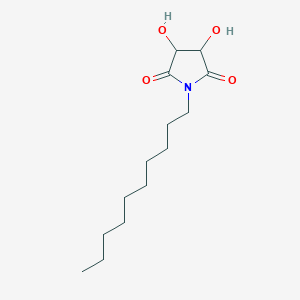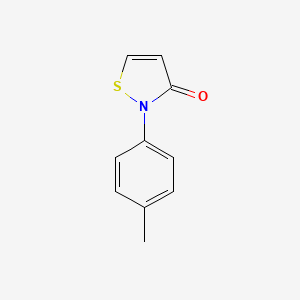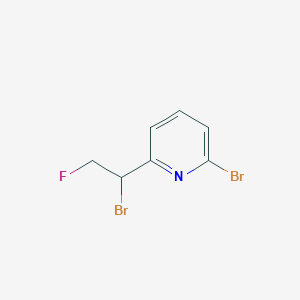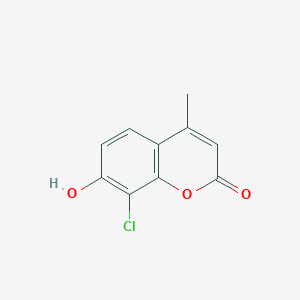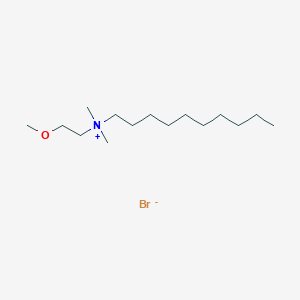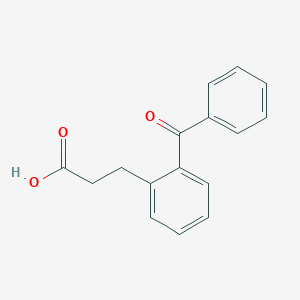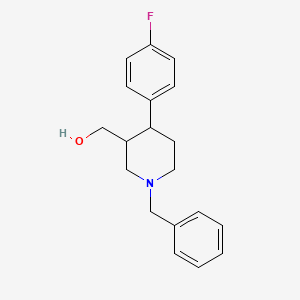
((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol
Overview
Description
((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate benzyl and fluorophenyl precursors.
Reaction Conditions: The reaction is carried out in a solvent such as methylene chloride, with triethylamine and di-tert-butyl dicarbonate as reagents.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the substituent introduced, such as ethers or esters.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Explored as a potential pharmaceutical agent, particularly in the development of antidepressants and other central nervous system-active drugs .
Industry:
Mechanism of Action
The mechanism of action of ((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways . It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for its potential antidepressant effects .
Comparison with Similar Compounds
Paroxetine Hydrochloride: A well-known antidepressant with a similar piperidine structure.
Fluoxetine: Another antidepressant with a fluorophenyl group.
Sertraline: Contains a similar benzyl group and is used as an antidepressant.
Uniqueness:
((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol: stands out due to its specific stereochemistry and the presence of both benzyl and fluorophenyl groups, which contribute to its unique pharmacological profile.
Properties
Molecular Formula |
C19H22FNO |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
[1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15/h1-9,17,19,22H,10-14H2 |
InChI Key |
AELJBFRPEBTCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Methoxyphenyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B8485785.png)
![(1R)-2'-(Diphenylphosphino)-N-ethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B8485789.png)
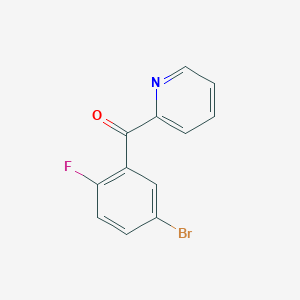
![N-[4-(2-Bromoethyl)-2,5-dimethylphenyl]acetamide](/img/structure/B8485810.png)
![9-Phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole](/img/structure/B8485823.png)
